methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
Description
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is an imidazole derivative featuring a methyl ester at position 5, an ethyl group at position 4, and a methyl group at position 2. This compound is part of a broader class of imidazole carboxylates, which are studied for their diverse chemical and biological properties.
Properties
IUPAC Name |
methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMAPAQXFOWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Amino Ketones or Esters
A common approach involves cyclizing α-amino ketone precursors. For example, ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (a related compound) is synthesized via condensation of N-formyl sarcosine ethyl ester with cyanamide under acidic conditions. Adapting this method, this compound could be formed by substituting sarcosine derivatives with ethyl-bearing precursors.
Reaction Conditions :
Grignard Addition to Imidazole Dicarboxylates
Grignard reagents can introduce alkyl groups to imidazole cores. In a reported synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate , diethyl 2-propylimidazole-4,5-dicarboxylate undergoes a Grignard reaction with CH₃MgBr to install the hydroxypropyl group. For the target compound, this compound could be synthesized by reacting diethyl 2-methylimidazole-4,5-dicarboxylate with ethylmagnesium bromide.
Key Steps :
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Formation of Diethyl Dicarboxylate : Condensation of ethyl oxalate with ethyl chloroacetate in the presence of sodium ethylate.
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Grignard Reaction :
Transesterification and Ester Exchange
Transesterification offers a route to modify ester groups post-cyclization. A patent detailing the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate demonstrates the use of alcohol R–OH (e.g., ethanol) and acid catalysts (e.g., p-toluenesulfonic acid) to transesterify lactone intermediates. For the target methyl ester, methanol could replace ethanol in the final step.
Optimized Conditions :
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Catalyst : p-Toluenesulfonic acid (0.1 eq).
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Temperature : Reflux of methanol (64.7°C).
Functional Group Interconversion
Nitration and Reduction
Amino groups can be introduced via nitration followed by reduction. For ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate , nitration with sodium nitrite in acetic acid yields a nitro intermediate, which is subsequently reduced. Applying this method, this compound could be synthesized by nitrating a pre-existing ethyl/methyl-substituted imidazole, followed by esterification.
Critical Parameters :
Alkylation of Imidazole Cores
Direct alkylation of imidazole rings is challenging due to regioselectivity issues. However, methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate is synthesized via lithiation with n-BuLi followed by quenching with cyclobutanone. For the target compound, sequential alkylation using ethyl iodide and methyl iodide under controlled lithiation conditions may achieve the desired substitution pattern.
Lithiation Protocol :
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Base : n-BuLi (2.5 eq) at -78°C.
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Electrophile : Ethyl iodide (1 eq), then methyl iodide (1 eq).
Purification and Characterization
Purification Techniques
High purity is critical for pharmaceutical intermediates. The patent for ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate employs alkaline washes (saturated NaHCO₃) and recrystallization from ethyl acetate to remove acidic impurities. For the methyl ester analog, similar steps using methanol/water mixtures could be effective.
Recrystallization Solvents :
Comparative Analysis of Synthetic Routes
*Yields estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Imidazole derivatives with substituted functional groups.
Scientific Research Applications
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole Carboxylates
Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate
- Structure : Differs by having an ethyl ester (vs. methyl) and lacks the 4-ethyl substituent.
- Properties : Melting point = 206°C, indicating strong intermolecular forces, possibly due to hydrogen bonding or π-stacking .
- Key Difference : The ethyl ester may increase lipophilicity compared to the methyl ester in the target compound.
Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate
- Structure : Contains an additional hydroxyl group at position 1.
- Properties : Molecular weight = 184.19 g/mol; SMILES = COC(=O)c1c(CC)nc(n1O)C .
Methyl 1-(4-Chlorophenyl)-2,4-Diphenyl-1H-Imidazole-5-Carboxylate (Compound 3j)
Functional Group Modifications
Ethyl 4-[(1-Hydroxy-1-Methyl)Ethyl]-2-Propyl-1H-Imidazole-5-Carboxylate
- Structure : Features a hydroxy-isopropyl group at position 4 and a propyl chain at position 2.
- Synthesis : Prepared via Grignard reactions, highlighting the need for advanced synthetic techniques for branched substituents .
- Application : Intermediate in the synthesis of Olmesartan, an antihypertensive drug .
Ethyl 2-Amino-1H-Imidazole-5-Carboxylate Derivatives
- Structure: Amino group at position 2.
- Application: Amino groups are critical in medicinal chemistry for interactions with biological targets.
Reactivity and Pharmacological Potential
Ethyl 2-Bromo-1-Ethyl-5-Methyl-1H-Imidazole-4-Carboxylate
- Structure : Bromine atom at position 2.
- Reactivity : The bromo substituent acts as a leaving group, enabling nucleophilic substitution reactions .
- Contrast : The target compound’s methyl and ethyl groups limit such reactivity but enhance stability.
Angiotensin II Receptor Antagonists (e.g., TCV-116)
Data Tables
Table 1: Physical and Structural Comparison
| Compound Name | Substituents (Positions) | Melting Point (°C) | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate | 4-Ethyl, 2-methyl, 5-methyl ester | Not reported | ~184 (estimated) | Simplicity, stability |
| Ethyl 4-methyl-1H-imidazole-5-carboxylate | 4-Methyl, 5-ethyl ester | 206 | 170.17 | High melting point |
| Compound 3j | 1-(4-Cl-Ph), 2,4-Ph | 157–158 | 378.84 | Aromatic bulk |
| Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate | 2-Br, 1-ethyl, 5-methyl | Not reported | 273.12 | Reactive bromo group |
Biological Activity
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Overview of Biological Activity
This compound has demonstrated promising antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, leading to significant biochemical effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves the inhibition of critical cellular processes in bacteria, potentially affecting cell wall synthesis or metabolic pathways.
- Case Study: In a study focusing on imidazole derivatives, this compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through zone of inhibition assays, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound also shows potential as an anticancer agent. It has been investigated for its ability to induce apoptosis in cancer cells, particularly through the modulation of microtubule dynamics.
- Research Findings: In vitro studies have demonstrated that this compound can disrupt microtubule assembly at concentrations around 20 µM, leading to enhanced caspase activity and subsequent apoptosis in cancer cell lines like MDA-MB-231 .
The biological activity of this compound can be attributed to several mechanisms:
- Coordination with Metal Ions: The compound forms coordination complexes with metal ions such as cobalt (II), which may alter its reactivity and interaction with biological targets .
- Inhibition of Photosynthetic Processes: It has been noted that the compound acts as a Hill reaction inhibitor, affecting ATP synthesis and energy production within cells .
- Microtubule Destabilization: By disrupting microtubule formation, it interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis .
Applications in Research and Industry
This compound serves multiple roles across various domains:
Medicinal Chemistry
The compound is being explored for its potential in drug development, particularly for designing novel therapeutic agents targeting microbial infections and cancer.
Agricultural Chemistry
Due to its antimicrobial properties, it is also considered for use in agrochemicals to protect crops from bacterial pathogens.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Boiling Point | 339.7°C |
| Melting Point | 136–137°C |
| Density | 1.171 g/cm³ |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in MDA-MB-231 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
